molecular formula C17H15FN2OS B2555244 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione CAS No. 688791-35-7

4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione

Cat. No.: B2555244
CAS No.: 688791-35-7
M. Wt: 314.38
InChI Key: WXFYJVOKXATCGU-UHFFFAOYSA-N
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Description

4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of ethoxy and fluorophenyl groups attached to the imidazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-fluoroaniline to form the corresponding Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydro or tetrahydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro or tetrahydro imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites of enzymes, modulating their activity. The ethoxy and fluorophenyl groups contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione
  • 4-(4-ethoxyphenyl)-1-(4-chlorophenyl)-2,3-dihydro-1H-imidazole-2-thione
  • 4-(4-ethoxyphenyl)-1-(4-bromophenyl)-2,3-dihydro-1H-imidazole-2-thione

Uniqueness

4-(4-ethoxyphenyl)-1-(4-fluorophenyl)-2,3-dihydro-1H-imidazole-2-thione is unique due to the presence of both ethoxy and fluorophenyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2OS/c1-2-21-15-9-3-12(4-10-15)16-11-20(17(22)19-16)14-7-5-13(18)6-8-14/h3-11H,2H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFYJVOKXATCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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